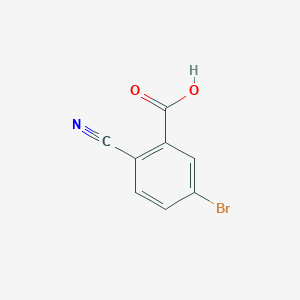

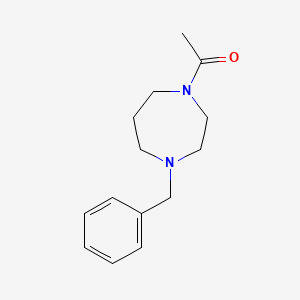

![molecular formula C14H20N2O3 B1290401 苄基 N-[(丁基氨基甲酰基)甲基]氨基甲酸酯 CAS No. 21855-75-4](/img/structure/B1290401.png)

苄基 N-[(丁基氨基甲酰基)甲基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

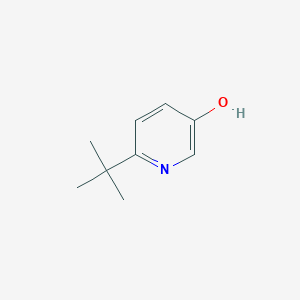

Benzyl N-[(butylcarbamoyl)methyl]carbamate is a compound that falls within the broader class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are known for their diverse applications, including use as insecticides, herbicides, and pharmaceuticals. The specific structure and substituents on the benzyl N-[(butylcarbamoyl)methyl]carbamate molecule can influence its reactivity, physical properties, and potential applications.

Synthesis Analysis

The synthesis of benzyl carbamates can be achieved through various methods. One approach involves the reaction of alkyl aryl ketones with N,N-diisopropylcarbamoyl chloride (CbCl) in the presence of pyridine, which yields 1-aryl-1-alkenyl N,N-diisopropylcarbamates. These intermediates can undergo syn-carbolithiation with alkyllithium/diamine to produce lithiated benzyl carbamates, which can be further reacted with different electrophiles . Another method for synthesizing enantioselective benzyl carbamates, such as benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, involves an iodolactamization as a key step . Additionally, lithiated O-benzyl carbamates can be generated by deprotonation of benzyl-type carbamates with sec-butyllithium in the presence of chiral diamines, leading to highly enantioenriched secondary benzyl carbamates .

Molecular Structure Analysis

The molecular structure of benzyl carbamates can be complex, with the potential for configurational lability, as seen in lithiated O-benzyl carbamates. These compounds can exhibit configurational lability even at low temperatures such as -78 degrees Celsius. The absolute configurations of the products and the stereochemical pathways of substitution reactions can be elucidated through quantum chemical investigations, which provide insights into the energy differences between epimeric complexes .

Chemical Reactions Analysis

Benzyl carbamates can participate in various chemical reactions. For instance, the N-S bond in certain benzyl carbamates can undergo cleavage in different conditions, leading to products like carbofuran. The reaction kinetics and the nature of the products formed can be influenced by factors such as the presence of sulfhydryl reagents or the pH of the solution . Moreover, benzyl carbamates can be used as directed metalation groups (DMGs) in ortho metalation reactions, allowing for the regiospecific introduction of substituents onto aromatic rings. The resulting substituted products can be deprotected under mild conditions, making these DMGs useful for synthetic anionic aromatic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl carbamates are influenced by their molecular structure. For example, the presence of substituents on the benzyl ring can affect the compound's solubility, melting point, and reactivity. The intermolecular hydrogen bonding patterns, as observed in the molecular structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates, can lead to layered structures with two-dimensional connectivity. Such hydrogen bonding interactions are crucial in determining the crystal packing and stability of these compounds .

科学研究应用

氨基甲酸酯的合成

氨基甲酸酯在药物和农药的合成中具有重要价值。 该化合物可作为氨基甲酸酯通过胺化(羧化)或重排过程合成的中间体 。 这包括 N-取代氨基甲酸酯的合成,它们在各种药物化合物的开发中很重要。

有机合成中的保护基团

在有机合成中,保护基团用于暂时掩盖官能团以防止不必要的反应。 苄基氨基甲酸酯可以作为氨的保护基团,允许选择性合成伯胺 。 在 N-烷基化后,保护基团可以用路易斯酸去除,为合成各种胺提供途径。

将 CO2 转化为氨基甲酸酯

该化合物可以参与将低浓度 CO2 转化为氨基甲酸酯,提供了一种环保的方法 。 此方法不需要金属络合物催化剂或金属盐添加剂,使其成为氨基甲酸酯合成的更环保的替代方案。

芳基氨基甲酸酯的合成

苄基 N-[(丁基氨基甲酰基)甲基]氨基甲酸酯可用于合成取代的 O-芳基氨基甲酸酯,这些化合物因其在药物和材料科学中的应用而受到关注 。 一锅法程序允许以经济高效的方式合成这些化合物。

转氨基甲酰化反应

该化合物可以在转氨基甲酰化反应中充当氨基甲酰基供体。 此过程对于合成氨基甲酸酯连接的化合物很重要,包括萜类糖缀合物,这些化合物在药物发现和开发中具有潜在应用 。

霍夫曼重排

在霍夫曼重排过程中,苄基氨基甲酸酯可用于以高产率提供甲基和苄基氨基甲酸酯 。 此反应对于合成环状脲和其他含氮杂环很有用,这些杂环是许多药物剂中的关键结构。

安全和危害

In case of exposure, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical . For skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . If ingested, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

属性

IUPAC Name |

benzyl N-[2-(butylamino)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-2-3-9-15-13(17)10-16-14(18)19-11-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,15,17)(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXXZHZRBSSKNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CNC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40634984 |

Source

|

| Record name | Benzyl [2-(butylamino)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21855-75-4 |

Source

|

| Record name | Benzyl [2-(butylamino)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

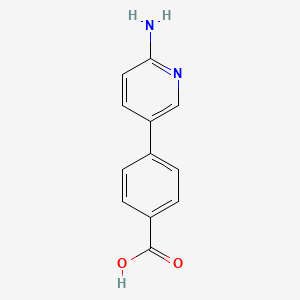

![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)

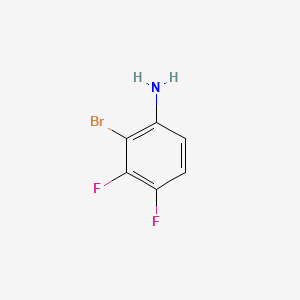

amino}acetic acid](/img/structure/B1290363.png)